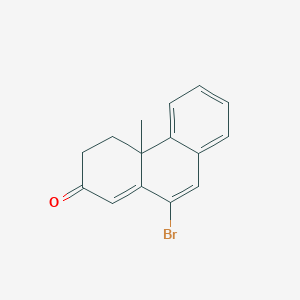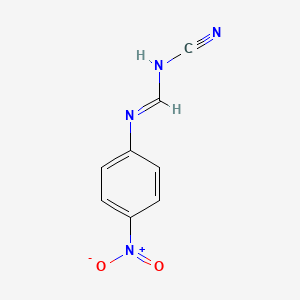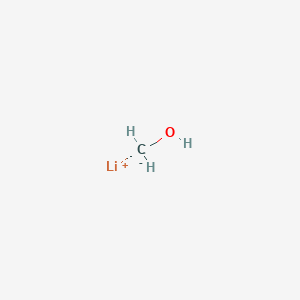
Lithium hydroxymethanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium hydroxymethanide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a lithium-based compound, which means it shares some characteristics with other lithium compounds, such as high reactivity and the ability to form strong bonds with other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium hydroxymethanide typically involves the reaction of lithium compounds with methanide precursors under controlled conditions. One common method is the reaction of lithium hydroxide with methanide compounds in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process begins with the purification of lithium hydroxide, followed by its reaction with methanide precursors. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The final product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Lithium hydroxymethanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium carbonate and other by-products.
Reduction: It can be reduced in the presence of strong reducing agents.
Substitution: It can participate in substitution reactions where the methanide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, typically under controlled temperature and pressure conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used under anhydrous conditions to prevent unwanted side reactions.
Substitution: Various organic halides can be used in substitution reactions, often in the presence of a catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields lithium carbonate, while reduction can produce lithium hydride. Substitution reactions can yield a wide range of organic lithium compounds.
Aplicaciones Científicas De Investigación
Lithium hydroxymethanide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-lithium bonds.
Biology: Its potential use in biological systems is being explored, particularly in the context of lithium’s known effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of mood disorders, leveraging lithium’s known mood-stabilizing properties.
Industry: It is used in the production of advanced materials, including lithium-ion batteries, where it can serve as a precursor for other lithium compounds.
Mecanismo De Acción
The mechanism by which lithium hydroxymethanide exerts its effects is complex and involves multiple pathways:
Molecular Targets: It interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It affects pathways related to neurotransmitter release and uptake, particularly those involving dopamine and glutamate. It also influences second messenger systems such as cyclic adenosine monophosphate (cAMP) and inositol phosphates.
Comparación Con Compuestos Similares
Similar Compounds
Lithium Carbonate: Used primarily in the treatment of bipolar disorder.
Lithium Hydroxide: Used in the production of lithium-ion batteries.
Lithium Methanide: Shares similar reactivity but differs in its specific applications and properties.
Uniqueness
Lithium hydroxymethanide is unique in its combination of properties, making it suitable for a wide range of applications. Its ability to form strong bonds with carbon makes it particularly valuable in organic synthesis, while its reactivity and stability under various conditions make it useful in industrial applications.
Propiedades
Número CAS |
59189-60-5 |
|---|---|
Fórmula molecular |
CH3LiO |
Peso molecular |
38.0 g/mol |
Nombre IUPAC |
lithium;methanol |
InChI |
InChI=1S/CH3O.Li/c1-2;/h2H,1H2;/q-1;+1 |
Clave InChI |
NJIBUELDESEHDG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH2-]O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


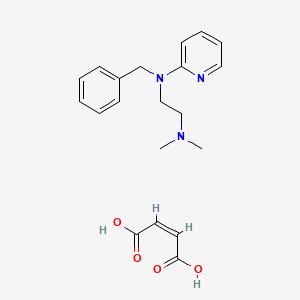
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14611520.png)

![1,2,4-Triazine, 3-[2-(4-nitrophenyl)ethenyl]-6-phenyl-, 4-oxide](/img/structure/B14611534.png)

![10-Benzyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14611540.png)

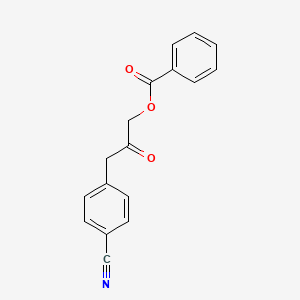
![Piperazine, 1-(2-methylphenyl)-4-[2-(4-methyl-5-thiazolyl)ethyl]-](/img/structure/B14611553.png)
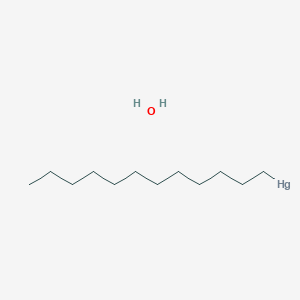

![Thieno[2,3-b]quinoline, 2,3-dihydro-4-methyl-](/img/structure/B14611579.png)
